molecular formula C10H7N5O B7775875 2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one

2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B7775875
M. Wt: 213.20 g/mol
InChI Key: WDSLDFYBUSHAEM-UHFFFAOYSA-N
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Description

2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound features a fused triazole and pyrimidine ring system, which is known for its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method is the nitrosative cyclization of 5,6-diamino-2-phenylpyrimidin-4(3H)-one with nitrous acid . This reaction is carried out in an aprotic solvent at varying temperatures to achieve regioselective alkylation. The reaction conditions, such as temperature and choice of solvent, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to enhance yield and reduce production costs. Industrial production may also involve continuous flow synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions typically result in the formation of substituted triazolo[4,5-d]pyrimidin-7-one derivatives .

Mechanism of Action

The mechanism of action of 2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For example, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication . This leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells. The compound also interacts with other molecular targets, such as phosphatidylinositol 3-kinase, affecting various signaling pathways involved in cell growth and survival .

Properties

IUPAC Name

2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O/c16-10-8-9(11-6-12-10)14-15(13-8)7-4-2-1-3-5-7/h1-6H,(H,11,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSLDFYBUSHAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2NC3=NC=NC(=O)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2NC3=NC=NC(=O)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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